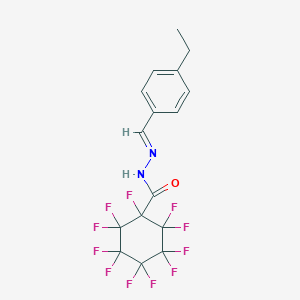
2-(3-氯苯基)-3,6-二甲基喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to determine the arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying its reactivity with other compounds, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and others. These properties can give insights into how the compound behaves under different conditions .科学研究应用
抗惊厥活性
该化合物因其作为抗惊厥剂的潜力而被研究。在研究中,2-(3-氯苯基)-喹啉的衍生物在癫痫的急性模型中显示出良好的结果,例如最大电休克 (MES) 和精神运动性癫痫发作。 这些研究表明,该化合物可能有助于控制癫痫等疾病,为传统的抗惊厥药物提供一种替代方案 .
镇痛特性
该化合物的镇痛(止痛)活性也已被探索。它已在强直性疼痛模型(如福尔马林模型)中进行了测试,表明其可用作止痛药。 这可能对治疗慢性疼痛疾病具有意义,为疼痛管理提供一条新途径 .
与神经元通道的相互作用
研究表明,2-(3-氯苯基)-喹啉衍生物与神经元电压敏感钠通道和 L 型钙通道相互作用。这种相互作用对于调节神经元兴奋性至关重要,可能是该化合物抗惊厥和镇痛作用的基础。 这种相互作用可以用于开发治疗神经系统疾病的新方法 .
GABA A 和 TRPV1 受体亲和力
该化合物对 GABA A 和 TRPV1 受体的亲和力已确定,表明它在调节神经递质释放和疼痛感知方面发挥作用。 这可能导致针对这些受体的新药开发,用于治疗焦虑症和疼痛 .
肝毒性和神经毒性研究
该化合物已被评估其毒理学特性,特别是其神经毒性和肝毒性。 研究结果表明,它没有表现出明显的细胞毒性作用,这对其在治疗应用中的安全性是一个积极的指标 .
硼酸衍生物的合成
虽然与 2-(3-氯苯基)-喹啉没有直接关系,但硼酸衍生物的合成是一个可能与该化合物应用相交的研究领域。 硼酸在各种化学反应中使用,所述化合物可用作此类合成中的前体或中间体 .
作用机制
安全和危害
属性
IUPAC Name |
2-(3-chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-6-7-15-14(8-10)16(18(21)22)11(2)17(20-15)12-4-3-5-13(19)9-12/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVVJZNWEGRKND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N'-{3-[(3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-methylpropanohydrazide](/img/structure/B454643.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454645.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454647.png)

![4,5-dimethyl-N'-[1-(5-methyl-2-thienyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B454652.png)
![4,5-dimethyl-N'-[1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B454655.png)
![N'-[(5-ethyl-2-thienyl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454657.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454658.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454659.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)butylidene]-4,5-dimethylthiophene-3-carbohydrazide](/img/structure/B454660.png)
![N'-[3-(2-furyl)-2-propenylidene]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B454663.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454664.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B454666.png)